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Introduction

Cyclododecanone (CDON) is a key industrial chemical intermediate, primarily utilized in the
production of Laurolactam, the monomer for Nylon-12, and 1,12-dodecanedioic acid, a
precursor for the engineering plastic Nylon-6,12. Its large ring structure also makes it a
valuable precursor in the synthesis of fragrances, such as muscone, and other specialty
chemicals. The industrial production of cyclododecanone is dominated by processes that
begin with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (CDT), from
which several synthesis routes diverge.[1][2][3] This technical guide provides an in-depth
overview of the principal industrial synthesis routes for cyclododecanone, detailing the
methodologies, reaction conditions, and performance metrics of each.

Core Synthesis Routes from Cyclododecatriene
(CDT)

The industrial synthesis of cyclododecanone from cyclododecatriene can be broadly
categorized into three main strategies:

o The Classical Route: Full hydrogenation of CDT to cyclododecane, followed by oxidation and
dehydrogenation.
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o The Cyclododecene Route: Partial hydrogenation of CDT to cyclododecene, which is then
converted to cyclododecanone.

e The "Eco-Friendly" Three-Step Route: A sequential epoxidation, hydrogenation, and
oxidation of CDT.

Below is a comparative overview of these pathways, followed by detailed descriptions and
experimental protocols.
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Caption: Overview of the main industrial synthesis pathways for Cyclododecanone starting
from Butadiene.

The Classical Industrial Route

This traditional and widely practiced method involves a three-step process starting from the full
hydrogenation of cyclododecatriene.

Signaling Pathway for the Classical Route
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Caption: Step-wise conversion in the classical synthesis of Cyclododecanone.

Step 1: Hydrogenation of Cyclododecatriene to
Cyclododecane

The process begins with the complete hydrogenation of 1,5,9-cyclododecatriene to
cyclododecane. This is typically carried out using a nickel-based catalyst under hydrogen
pressure.

Step 2: Oxidation of Cyclododecane (Boric Acid
Process)

The subsequent liquid-phase air oxidation of cyclododecane yields a mixture of cyclododecanol
and cyclododecanone.[3] A key feature of the industrial process is the use of boric acid.[4][5]
The boric acid reacts with the initially formed cyclododecanol to form boric acid esters. These
esters are more resistant to further oxidation than the alcohol itself, thus improving the
selectivity towards the desired products and limiting the formation of by-products like
dicarboxylic acids.[5] However, this process requires low conversion rates (typically not
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exceeding 30%) to maintain high selectivity.[3][5] The main products are cyclododecanol and
cyclododecanone in a ratio of approximately 10:1.[3]

Step 3: Dehydrogenation of Cyclododecanol

The mixture from the oxidation step is hydrolyzed to release the cyclododecanol from its boric
ester. After separation from the unreacted cyclododecane and boric acid (which are recycled),
the mixture of cyclododecanol and cyclododecanone is subjected to a dehydrogenation step.
This is typically carried out in the gas phase over a copper-based catalyst, such as copper
chromite, at elevated temperatures to convert the remaining cyclododecanol to
cyclododecanone.[6][7]

Oxidation (Boric

Parameter Hydrogenation . Dehydrogenation
Acid)
) Boric Acid (2.0-6.5 Copper-based (e.qg.,
Catalyst Nickel-based ]
wit%) Copper Chromite)
Temperature - 155-170 °C[4] 250-350 °C
Pressure High Pressure Atmospheric[4] Atmospheric

Cyclododecane, Air
Reactants CDT, H2 Cyclododecanol
(7-21 mol% O2)[4]

Conversion >99% 5-25%l4]
o >90% (to Alcohol + _
Selectivity >99% High
Ketone)[4]

Cyclododecanol:Cyclo
dodecanone = 10:1[3]

Product Ratio

Experimental Protocol: Oxidation of Cyclododecane with Boric Acid[4]
o A stirred batch reactor is charged with cyclododecane and 2.0-6.5 wt% of boric acid.

e The mixture is heated to 155-170 °C.
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 Air (containing 7-21 mol% oxygen) is supplied at a rate of approximately 2.1 ft3/g-mol of
cyclododecane per hour.

e The reaction is continued until a cyclododecane conversion of 5-25% is achieved.
e The reaction mixture is then cooled, and the boric acid esters are hydrolyzed with water.

e The organic phase, containing unreacted cyclododecane, cyclododecanol, and
cyclododecanone, is separated from the aqueous boric acid solution.

The unreacted cyclododecane and boric acid are recovered and recycled.

The Cyclododecene Route

This route involves the partial hydrogenation of CDT to cyclododecene, which is then oxidized
to cyclododecanone. This approach avoids the high energy consumption of full hydrogenation
and the complexities of the boric acid process.

Signaling Pathway for the Cyclododecene Route

Oxidizing Agent By G EhE D Isomerization
(e.g., H202, N20) poxycy( (e.g., Lil)
Cyclododecatriene H2 / Pd Catalyst Cyclododecene . Direct Oxidation L Cyclododecanone
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Caption: Key transformations in the synthesis of Cyclododecanone via Cyclododecene.

Method 1: Epoxidation of Cyclododecene and
Subsequent Rearrangement

In this pathway, cyclododecene is first epoxidized to epoxycyclododecane, which is then
isomerized to cyclododecanone. Hydrogen peroxide is a common oxidant for the epoxidation
step. The subsequent rearrangement (isomerization) of the epoxide to the ketone can be
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catalyzed by various agents, with lithium halides such as lithium iodide or lithium bromide being
effective.[8]

Parameter Epoxidation Isomerization

Lithium Halide (e.qg., LiCl, LiBr,

Catalyst
Y Lil)
Temperature - 150-200 °C
N-methyl-2-pyrrolidone
Solvent )
(optional)
Cyclododecene, Oxidant (e.qg.,
Reactants Epoxycyclododecane
H202)
) 93.5% (with LiCl in NMP at
Yield

200°C for 6h)[8]

Experimental Protocol: Isomerization of Epoxycyclododecane[8]

¢ A solution containing 25 g of epoxycyclododecane, 1 g of lithium chloride, and 20 g of N-
methyl-2-pyrrolidone is prepared in a suitable reactor.

e The mixture is stirred at 200 °C for 6 hours.

 After the reaction, the mixture is cooled and the cyclododecanone is isolated, for instance
by distillation.

Method 2: Direct Oxidation of Cyclododecene with
Dinitrogen Monoxide (N20)

A more direct approach involves the oxidation of cyclododecene to cyclododecanone using
dinitrogen monoxide as the oxidant.[3][5] This method offers a potentially more streamlined

process.
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Parameter Direct Oxidation

Oxidant Dinitrogen Monoxide (N20)
Reactant Cyclododecene

Product Cyclododecanone

The "Eco-Friendly" Three-Step Route

This route aims to be more environmentally benign by utilizing hydrogen peroxide as the
primary oxidant and avoiding harsh reagents. It proceeds in three distinct steps from CDT.[1][2]

Signaling Pathway for the Eco-Friendly Route

Epoxycyclododecadiene

H202 / HAHPT Catalyst

H202 / HAHPT Catalyst
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Caption: The three-step "eco-friendly" synthesis of Cyclododecanone.

Step 1: Selective Epoxidation of CDT

CDT is selectively epoxidized to epoxycyclododecadiene (ECDD) using hydrogen peroxide in
the presence of a phase-transfer catalyst, hexadecyl trimethyl ammonium
heteropolyphosphatotungstate (HAHPT).[1]

Step 2: Hydrogenation of ECDD to Cyclododecanol
(CDOL)

The resulting epoxycyclododecadiene is then hydrogenated to cyclododecanol using a Raney
nickel catalyst.[1][2]

Step 3: Oxidation of Cyclododecanol to
Cyclododecanone
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Finally, the cyclododecanol is oxidized to cyclododecanone using hydrogen peroxide, again
with HAHPT as the catalyst.[1][2]

Selective ] o
Parameter o Hydrogenation Oxidation

Epoxidation
Catalyst HAHPT Raney Nickel HAHPT
Reactants CDT, 30% H20:2 ECDD, H2 CDOL, 30% H20:2
Solvent Water Ethanol Water and t-butanol
Temperature 35°C 100 °C Reflux
Pressure Atmospheric 3.0-3.5 MPa Atmospheric

) CDOL:t-BUOH =
Molar Ratio CDT:H20:2 = 3:1[1]
1:0.75

Yield 61.8% (ECDD)[1] 92.3% (CDOL)[2] 93.6% (CDON)[2]
Overall Yield \multicolumn{3}{c H53.4%][2]}

Experimental Protocols for the Eco-Friendly Route[9]
Preparation of HAHPT Catalyst:

e To a solution of Na2WOa4-2H20 (3.30 g, 10 mmol) in water (20 mL), add 36% HCI (1.97 g, 20
mmol).

e Add 30% H20:2 (8.65 g, 70 mmol) to the mixture.
e Successively add 85% HsPOa4 (0.29 g, 2.5 mmol) and water (10 mL) and stir for 20 minutes.

e Add a solution of CieH33(CH3)sNCI (2.40 g, 7.5 mmol) in CICH2CH2CI (60 mL) and stir for 1
hour.

« Filter the precipitate, wash with water until pH = 5, and dry.

Step 1: Selective Epoxidation of CDT
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e A mixture of CDT (e.g., 3.24 g, 20 mmol), 30% H202 (e.g., 0.62 mL, 6 mmol), and HAHPT
catalyst is stirred at the desired temperature for the desired time.

 After the reaction, the mixture is cooled, and the product composition is analyzed.

Step 2: Hydrogenation of ECDD

A stainless steel autoclave is charged with Raney nickel catalyst (3.0 mL), ECDD (10 g), and
ethanol (100 mL).

The autoclave is pressurized with hydrogen gas to 3.0-3.5 MPa at room temperature.

The mixture is stirred at 100 °C for 8 hours.

After cooling, the catalyst is filtered off, and the crude cyclododecanol is obtained.
Step 3: Oxidation of CDOL

o A mixture of HAHPT catalyst, cyclododecanol, t-butanol, and 30% H20: is refluxed for the
desired time.

 After cooling, the product composition is analyzed.

Conclusion

The industrial synthesis of cyclododecanone offers several pathways, each with its own set of
advantages and challenges. The classical route via cyclododecane is a well-established
process but involves multiple recycling streams and the use of boric acid. The routes via
cyclododecene offer a more direct path, with the direct oxidation using N20 being particularly
streamlined, though it may require specialized equipment. The three-step "eco-friendly" route
presents a greener alternative by utilizing hydrogen peroxide, but it involves multiple distinct
reaction steps. The choice of a particular synthesis route will depend on a variety of factors
including raw material costs, energy consumption, capital investment, and environmental
considerations. The data and protocols presented in this guide provide a comprehensive
foundation for researchers and professionals in the field to understand and evaluate these
critical industrial processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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